![molecular formula C20H19N3O4S B2873142 (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-45-9](/img/structure/B2873142.png)
(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines . This process has been used to create a variety of substituted benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” includes a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .Applications De Recherche Scientifique
Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been studied for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling . PTP1B is an attractive target for antidiabetic drug discovery . In one study, a derivative of the compound displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Antidiabetic Potential
The compound has been evaluated for its therapeutic potential for Type II diabetes . The research involved the design, synthesis, and evaluation of some acetamidobenzoic acid derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors . The most potent compound in the series was also evaluated for in vivo anti-hyperglycemic activity using a streptozotocin-induced diabetic Wistar rat model .
Orientations Futures
The future directions for research on “(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” and similar compounds could involve further investigation of their potential as antidepressant and anticonvulsant agents . Additionally, further studies could explore their selectivity against mutated BRAF .
Mécanisme D'action
Target of Action
The primary target of this compound is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound acts as an inhibitor of the BRAFV600E kinase . It was designed and synthesized to provide efficient inhibitors of the oncogenic BRAFV600E kinase . The compound’s interaction with its target results in the inhibition of the kinase, thereby preventing the abnormal activation of the MAPK signaling pathway .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, preventing uncontrolled cellular proliferation and potentially halting the development of cancer .
Result of Action
The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to a disruption in the MAPK signaling pathway . This disruption prevents uncontrolled cellular proliferation, which is a key factor in cancer development . Therefore, the compound could potentially be used in the treatment of cancers that are driven by the BRAFV600E mutation .
Propriétés
IUPAC Name |
ethyl 2-(6-acetamido-2-benzoylimino-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-18(25)12-23-16-10-9-15(21-13(2)24)11-17(16)28-20(23)22-19(26)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLAMYSZIMXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.